Map3K14-IN-173 is classified as a small molecule inhibitor. It is synthesized to specifically inhibit the activity of MAP3K14, thereby modulating the NF-κB signaling pathway. This compound has been explored in various studies for its efficacy in treating conditions such as systemic lupus erythematosus and other immune-related disorders .
The synthesis of Map3K14-IN-173 involves several steps that include the selection of appropriate building blocks with functional groups suitable for further reactions. The synthesis typically begins with commercially available precursors that undergo a series of chemical transformations, including coupling reactions and purification processes to yield the final product. The purity of Map3K14-IN-173 is generally confirmed to be greater than 98% through techniques such as high-performance liquid chromatography (HPLC).
Map3K14-IN-173 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with MAP3K14. The structural formula includes various aromatic rings and substituents that enhance its binding affinity to the target kinase. Detailed structural data can be obtained from crystallography studies or computational modeling, which illustrate how the compound interacts at the molecular level with its target.
Map3K14-IN-173 primarily acts through competitive inhibition of MAP3K14. Upon administration, it binds to the active site of the kinase, preventing substrate phosphorylation necessary for downstream signaling events in the NF-κB pathway. The compound's reactivity profile indicates stability under physiological conditions, allowing it to exert its effects without rapid degradation .
The mechanism of action of Map3K14-IN-173 involves inhibition of MAP3K14, which subsequently prevents the activation of downstream effectors in the non-canonical NF-κB signaling pathway. Normally, upon stimulation by various cytokines or cellular stress signals, MAP3K14 phosphorylates IκB kinase α (IKKα), leading to the processing of p100 into p52 and subsequent nuclear translocation of RelB/p52 dimers to activate target genes. By inhibiting this process, Map3K14-IN-173 effectively reduces inflammatory responses and may promote apoptosis in certain immune cells .
Map3K14-IN-173 exhibits specific physical properties such as solubility in organic solvents and stability at room temperature. Its chemical properties include a defined melting point, boiling point, and solubility characteristics that are critical for formulation in pharmaceutical applications. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm these properties during quality control processes.
Map3K14-IN-173 has significant potential in scientific research, particularly in studies focused on immune modulation and cancer therapy. Its ability to inhibit MAP3K14 makes it a candidate for treating autoimmune diseases like systemic lupus erythematosus by restoring balance in immune cell function. Additionally, it has been investigated for its role in enhancing the efficacy of immunotherapies against tumors by modulating T cell responses .
Mitogen-activated protein kinase kinase kinase 14 (MAP3K14), commonly termed NF-κB-inducing kinase (NIK), serves as the central regulatory component of the non-canonical NF-κB signaling pathway. This kinase functions as the primary upstream activator of a signaling cascade triggered by specific tumor necrosis factor receptor superfamily (TNFRSF) members, including BAFF-R, CD40, LTβR, RANK, and OX40 [5] [9]. Unlike the canonical NF-κB pathway—which responds rapidly to diverse stimuli like cytokines (TNF-α, IL-1β), pathogens, and cellular stress through IKKβ/NEMO-mediated degradation of IκB proteins—the non-canonical pathway operates through distinct mechanisms [5] [9]. Under basal conditions, NIK undergoes continuous degradation via a TRAF2/TRAF3/cIAP ubiquitin ligase complex, maintaining pathway quiescence. Upon receptor activation, this complex is disrupted, enabling NIK stabilization and accumulation. NIK subsequently phosphorylates and activates IKKα, which then phosphorylates the NF-κB2 precursor p100. This triggers K48-linked ubiquitination and partial proteasomal degradation of p100, liberating the mature transcription factor subunit p52. The p52/RelB heterodimer translocates to the nucleus to induce target genes governing immune cell development, lymphoid organogenesis, and B-cell survival [5] [8] [9].
Table 1: Key Characteristics of Canonical vs. Non-Canonical NF-κB Pathways
Feature | Canonical Pathway | Non-Canonical Pathway |
---|---|---|
Primary Triggers | TNF-α, IL-1β, LPS, TLR agonists | BAFF, CD40L, LTβ, RANKL, TWEAK |
Key Kinase | IKKβ (with IKKγ/NEMO) | NIK (MAP3K14) → IKKα |
IKK Complex | IKKα/IKKβ/IKKγ (NEMO-dependent) | IKKα homodimer (NEMO-independent) |
Inhibitor Degradation | IκBα (rapid degradation) | p100 (partial processing to p52) |
Transcription Factors | p50/RelA, p50/c-Rel | p52/RelB |
Kinetics | Rapid activation (minutes) | Delayed, sustained activation (hours) |
Primary Functions | Innate immunity, inflammation | Lymphoid development, B-cell survival |
Dysregulated NIK activation drives pathogenesis across multiple disease states through both NF-κB-dependent and independent mechanisms. In cancer, persistent NIK signaling promotes tumor survival, proliferation, and metastasis. Crucially, a genetic variant (rs2074292) in the MAP3K14 gene is strongly associated with reduced overall survival in HBV-related hepatocellular carcinoma (HCC) patients. This single nucleotide polymorphism (SNP) correlates with elevated MAP3K14 mRNA expression in liver tissue, establishing NIK as a prognostic biomarker and driver of HCC aggressiveness [1] [2]. In autoimmune disorders like systemic lupus erythematosus (SLE), NIK integrates signals from multiple pathogenic receptors (BAFF-R, CD40, OX40, TWEAK-R). This integration amplifies autoantibody production, inflammatory T-cell responses, and renal inflammation [8]. Beyond NF-κB, NIK localizes to mitochondria in cancer cells, where it phosphorylates the mitochondrial fission factor Drp1 (at Serine 616) and regulates its mitochondrial recruitment. This novel function promotes mitochondrial fragmentation, enhanced mitochondrial motility, and their redistribution to the leading edges of invading cells, facilitating cancer cell invasion and metastasis independently of IKK or NF-κB [10]. NIK also contributes significantly to acute tissue injury, as evidenced by its upregulation in renal tubular cells during acute kidney injury (AKI), driving chemokine production (MCP-1, RANTES, CXCL10) and apoptosis [4].
Table 2: Disease Associations of MAP3K14/NIK Dysregulation
Disease Category | Specific Conditions | Mechanisms of NIK Involvement |
---|---|---|
Cancer | Hepatocellular Carcinoma (HCC) | rs2074292 SNP → Increased NIK expression → Poor survival [1] [2] |
Glioblastoma, Multiple Myeloma | Mitochondrial fission/invasion (via Drp1); Cell survival | |
Autoimmune | Systemic Lupus Erythematosus (SLE) | Integration of BAFF/CD40/OX40/TWEAK signals → Autoimmunity [8] |
Rheumatoid Arthritis, IBD | Chronic inflammation, lymphoid neogenesis | |
Acute Tissue Injury | Acute Kidney Injury (AKI) | Tubular NIK → Chemokine production → Inflammation/apoptosis [4] |
Inflammatory Liver Disease | Hepatocyte NIK activation → Inflammation |
The strategic position of NIK at the convergence point of multiple pathogenic signaling cascades makes it an exceptionally attractive therapeutic target. Inhibiting NIK offers a potential multi-receptor blockade effect. In SLE, for example, a NIK inhibitor can simultaneously dampen signals from BAFF (critical for B-cell survival), CD40 (important for B-T cell interactions), OX40 (involved in T-cell activation), and TWEAK (implicated in renal inflammation) [8]. This broad mechanism of action holds promise for superior efficacy compared to single-receptor antagonists like belimumab (anti-BAFF). In oncology, targeting NIK addresses both NF-κB-dependent survival pathways and NF-κB-independent mechanisms like mitochondrial dynamics and invasion [10]. Furthermore, the genetic evidence linking MAP3K14 polymorphisms (e.g., rs2074292) to disease severity in HCC suggests patient stratification biomarkers for predicting therapeutic response to NIK inhibition [1] [2]. The development of highly selective, potent small molecule inhibitors like MAP3K14-IN-173 represents a direct pharmacologic strategy to exploit this rationale.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7